Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate
CAS No.:
Cat. No.: VC16407750
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O3S |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | ethyl 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3 |
| Standard InChI Key | IFCVSVDGRWFNTE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Introduction
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a quinazoline derivative featuring a hydroquinazolinone core, a sulfur-based functional group, and an ethyl ester moiety. Compounds with this structural framework are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound is synthesized by incorporating the quinazoline nucleus with sulfur-containing groups, yielding a molecule with diverse pharmacological applications.
Structural Features
The molecular structure of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate combines several key functional groups:
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Quinazolinone Core: This bicyclic aromatic system forms the backbone of the compound and contributes to its biological activity.
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Thioether Linkage: The sulfur atom bridges the quinazoline core and the ethyl acetate group, enhancing reactivity and binding potential.
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Prop-2-enyl Substituent: Positioned at the third carbon of the quinazoline ring, this unsaturated group may influence the compound's chemical reactivity and biological interactions.
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Ethyl Ester Moiety: This functional group facilitates solubility and potential bioavailability.
Synthesis Pathway
The synthesis of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate involves multi-step reactions:
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Preparation of Quinazolinone Intermediate:
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Anthranilic acid reacts with isothiocyanates in an alkaline medium to form 2-thioxoquinazolinones.
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Subsequent alkylation with allyl halides introduces the prop-2-enyl substituent.
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Formation of Thioether Linkage:
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The quinazolinone intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base, yielding the target compound.
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Biological Activities
Quinazoline derivatives like Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate are known for their wide-ranging biological activities:
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Anticancer Activity:
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Antioxidant Properties:
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Antimicrobial Potential:
Crystallographic Data
The crystal structure of related quinazoline derivatives reveals key details:
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Molecular Conformation:
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Quinazoline rings are planar, while substituents introduce steric interactions.
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Hydrogen Bonding:
Research Applications
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate serves as:
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Intermediate in Drug Design:
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Its versatile structure allows modifications to enhance pharmacological activity.
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Probe for Biological Pathways:
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Used in studying enzyme inhibition mechanisms such as α-glucosidase or COX pathways.
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